Oxaprotiline
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Overview
Description
Oxaprotiline, also known as hydroxymaprotiline, is a norepinephrine reuptake inhibitor belonging to the tetracyclic antidepressant family. It is a racemic compound composed of two isomers: R(-)-oxaprotiline (levoprotiline) and S(+)-oxaprotiline (dextroprotiline). Though investigated as an antidepressant, this compound was never marketed .
Chemical Reactions Analysis
Oxaprotiline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxaprotiline has been extensively studied for its potential antidepressant effects. It acts as a potent norepinephrine reuptake inhibitor and has been investigated for its ability to treat depression. Research has also explored its effects on neurotransmitter receptors and its potential use in identifying subpopulations of depressive patients .
Mechanism of Action
Oxaprotiline exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its concentration at synaptic clefts in the brain. This action enhances norepinephrine signaling, which is believed to contribute to its antidepressant effects. The compound also acts as an antagonist at H1 receptors and has negligible affinity for serotonin and dopamine transporters .
Comparison with Similar Compounds
Oxaprotiline is related to maprotiline, another tetracyclic antidepressant. Both compounds inhibit norepinephrine reuptake, but this compound has a unique pharmacological profile due to its racemic nature. Levoprotiline acts as an antihistamine, while dextroprotiline has additional pharmacological actions. Other similar compounds include amitriptyline and nortriptyline, which also inhibit norepinephrine reuptake but differ in their chemical structures and receptor affinities .
Properties
CAS No. |
56433-44-4 |
---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3 |
InChI Key |
FDXQKWSTUZCCTM-UHFFFAOYSA-N |
SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
Canonical SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
39022-39-4 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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